methyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride
Description
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride (CAS: 2490412-86-5) is a sulfone-containing thietane derivative with a methyl ester functional group. Its molecular formula is C₆H₁₂ClNO₄S, and it has a molecular weight of 229.68 g/mol . The compound features a 3-membered thietane ring substituted with an amino group (-NH₂) and two sulfonyl oxygens (-SO₂), coupled with a methyl ester (-COOCH₃) via a methylene bridge. This structure confers rigidity and polarity, making it a candidate for drug discovery, particularly as a prodrug or bioactive scaffold. It is commercially available in milligram to gram quantities, with pricing scaled by mass .
Properties
IUPAC Name |
methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-5(8)2-6(7)3-12(9,10)4-6;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQBMKMTJLULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CS(=O)(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490412-86-5 | |
| Record name | methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an appropriate halogenated compound under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated thietan derivative.
Esterification: The ester functional group is formed by reacting the carboxylic acid derivative of the thietan compound with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietan ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thietan derivatives.
Scientific Research Applications
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thietan ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-Amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₄S
- Molecular Weight : 243.71 g/mol
- Key Differences : Replaces the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃).
- This could prolong drug release in vivo .
2-(3-Amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetic Acid Hydrochloride
- Molecular Formula: C₅H₁₀ClNO₄S (calculated)
- Molecular Weight : ~215.68 g/mol
- Key Differences : Lacks the ester group; instead, it has a carboxylic acid (-COOH).
- Implications : The free acid is more polar and ionizable at physiological pH, improving water solubility but reducing passive diffusion across lipid membranes. Likely requires formulation as a salt for bioavailability .
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione Hydrochloride
- Molecular Formula : C₅H₁₁ClN₂O₂S (estimated)
- Molecular Weight : ~210.72 g/mol (calculated)
- Key Differences: Substitutes the acetate ester with an aminomethyl (-CH₂NH₂) group and adds a methyl group to the thietane ring.
- Implications: The aminomethyl group introduces basicity, enabling stronger hydrogen bonding with biological targets. The methyl group on the thietane may enhance steric hindrance, affecting conformational flexibility .
Structural and Functional Analysis
Table 1: Comparative Properties of Thietane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP* | Hydrolysis Rate (Ester) |
|---|---|---|---|---|---|
| Target Methyl Ester Hydrochloride | C₆H₁₂ClNO₄S | 229.68 | -SO₂, -NH₂, -COOCH₃ | ~0.5 | High |
| Ethyl Ester Hydrochloride | C₇H₁₄ClNO₄S | 243.71 | -SO₂, -NH₂, -COOCH₂CH₃ | ~1.2 | Moderate |
| Acetic Acid Hydrochloride | C₅H₁₀ClNO₄S | 215.68 | -SO₂, -NH₂, -COOH | ~-1.0 | N/A |
| Aminomethyl-Methyl Thietane Hydrochloride | C₅H₁₁ClN₂O₂S | 210.72 | -SO₂, -CH₂NH₂, -CH₃ | ~-0.3 | N/A |
*logP estimated using fragment-based methods (e.g., Moriguchi method).
Research and Application Insights
- Synthetic Utility: The methyl and ethyl esters are likely synthesized via esterification of the parent carboxylic acid, while the aminomethyl variant may involve reductive amination or nucleophilic substitution .
- Drug Development: The methyl ester’s rapid hydrolysis suggests utility as a prodrug, releasing the active acid in vivo. The ethyl ester’s slower hydrolysis may extend half-life but reduce bioavailability. The aminomethyl derivative’s basicity could enhance target binding in enzyme inhibition (e.g., protease targets) .
- Stability : Ester derivatives are prone to hydrolysis in aqueous media, necessitating stability studies under varying pH conditions.
Biological Activity
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride, with the CAS number 1549020-16-7, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The molecular formula of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride is . The structure includes a thietan ring, which is significant for its biological activity. The compound is typically presented in a powder form and has a purity of around 95% .
The biological activity of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Research indicates that derivatives of thietan compounds exhibit antimicrobial properties. The presence of the amino group in this compound may enhance its ability to interact with microbial cell membranes .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal tested the compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
- Cytotoxic Effects on Cancer Cells : In vitro experiments demonstrated that the compound induced apoptosis in specific cancer cell lines. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
- Pharmacokinetics and Toxicology : Research assessing the pharmacokinetic profile revealed moderate absorption and bioavailability, with minimal toxicity at therapeutic doses. This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the recommended analytical techniques to confirm the structural identity and purity of methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the thietane ring, ester group, and amine-hydrochloride moiety. Compare chemical shifts with computational predictions (e.g., density functional theory, DFT) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Use a C18 column and a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (m/z ≈ 212 for the free base; m/z ≈ 248 for the hydrochloride).
- X-ray Crystallography: If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if airborne particulates are generated during weighing .
- Ventilation: Perform synthesis and handling in a fume hood to mitigate inhalation risks.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model intermediates and transition states. Focus on the cyclization step forming the thietane ring and subsequent hydrochloride salt formation .
- Machine Learning (ML): Train ML models on existing reaction databases to predict optimal solvents (e.g., ethanol/water mixtures) and catalysts (e.g., HCl as a proton source) .
- Table 1: Example computational parameters for reaction optimization.
| Parameter | Value | Reference |
|---|---|---|
| Solvent polarity | Dielectric constant ε ≥ 20 | |
| Reaction temperature | 25–60°C (depending on step) | |
| Catalyst concentration | 0.1–1.0 M HCl |
Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- Cross-Validation: Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, fresh mobile phases for HPLC).
- Isotopic Labeling: Synthesize - or -labeled analogs to resolve ambiguous peaks in NMR spectra .
- Advanced MS/MS Fragmentation: Use tandem MS to differentiate isobaric impurities or degradation products .
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation studies (40°C/75% relative humidity) to identify degradation pathways (e.g., hydrolysis of the ester group).
- Storage Conditions: Store in amber vials under inert gas (argon) at –20°C. Add desiccants (silica gel) to minimize moisture uptake .
Data-Driven Experimental Design
Q. How can high-throughput screening (HTS) improve yield in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to test variables like reaction time, temperature, and stoichiometry. Prioritize factors using Pareto analysis .
- Automated Liquid Handling: Implement robotic platforms to parallelize reactions and minimize human error .
Q. What computational tools predict the environmental fate of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR): Use EPI Suite or TEST software to estimate biodegradation potential and aquatic toxicity .
- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess adsorption/desorption behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
